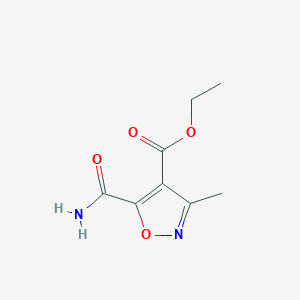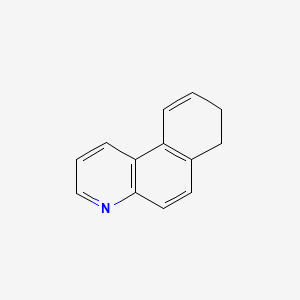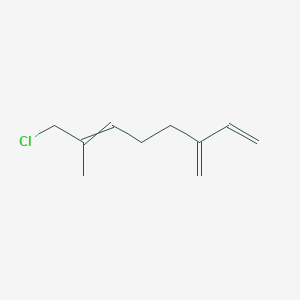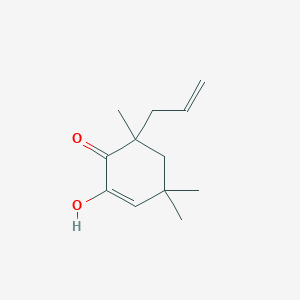
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with hydroxyl, methyl, and prop-2-en-1-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative followed by hydroxylation and methylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学的研究の応用
2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
2-Hydroxy-4,4,6-trimethylcyclohex-2-en-1-one: Lacks the prop-2-en-1-yl group.
4,4,6-Trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one: Lacks the hydroxyl group.
2-Hydroxy-4,4,6-trimethylcyclohexanone: Lacks the double bond in the cyclohexene ring.
Uniqueness
The presence of both the hydroxyl group and the prop-2-en-1-yl group in 2-Hydroxy-4,4,6-trimethyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one makes it unique compared to similar compounds
特性
| 104994-71-0 | |
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
2-hydroxy-4,4,6-trimethyl-6-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-5-6-12(4)8-11(2,3)7-9(13)10(12)14/h5,7,13H,1,6,8H2,2-4H3 |
InChIキー |
OVGUQHYATHFFGK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(=O)C(=C1)O)(C)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


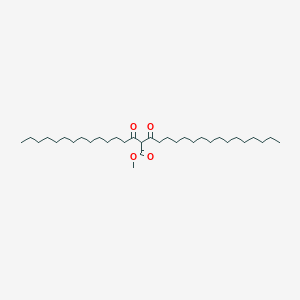

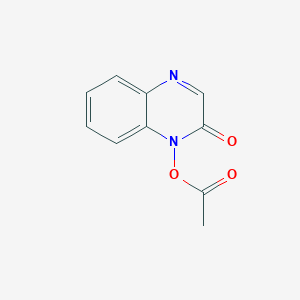

![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
